N,N'-Methylenedistearamide

Description

Properties

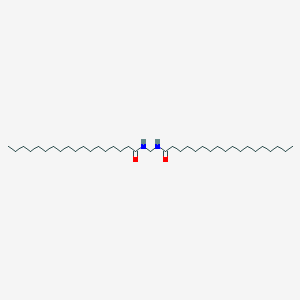

IUPAC Name |

N-[(octadecanoylamino)methyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H74N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(40)38-35-39-37(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3,(H,38,40)(H,39,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQWRYSLUYAIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCNC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H74N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059365 | |

| Record name | Octadecanamide, N,N'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-23-9 | |

| Record name | N,N′-Methylenebis[octadecanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Armowax | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Armowax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide, N,N'-methylenebis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide, N,N'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methylenedistearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-METHYLENEBIS(STEARAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368D64UN1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N'-Methylenedistearamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N,N'-Methylenedistearamide, a waxy, solid saturated fatty acid bis-amide. This document is intended for researchers and professionals in the fields of chemistry and drug development who require a high-purity grade of this compound for their work. This compound and similar long-chain bis-amides serve various functions in industrial and research settings, including as lubricants, dispersing agents, and as components in formulation and drug delivery systems.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is provided in the table below. These values are critical for its identification and for predicting its behavior in various applications.

| Property | Value |

| Molecular Formula | C37H74N2O2 |

| Molecular Weight | 579.00 g/mol |

| Appearance | White to off-white waxy solid or powder |

| Melting Point | 148-150 °C |

| Solubility | Insoluble in water. Soluble in hot chlorinated and aromatic hydrocarbons. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of stearic acid with a source of both a methylene bridge and amino groups. A plausible and effective method involves the use of hexamethylenetetramine, which in an acidic medium, can decompose to provide formaldehyde and ammonia, the necessary precursors for the formation of the bis-amide.

Experimental Protocol: Synthesis

This protocol is based on established principles of amide synthesis and reactions involving hexamethylenetetramine.

Materials:

-

Stearic Acid (high purity)

-

Hexamethylenetetramine

-

Glacial Acetic Acid (catalyst)

-

High-boiling point aromatic solvent (e.g., Toluene or Xylene)

-

Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dean-Stark trap

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Dropping funnel

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a nitrogen inlet, add stearic acid and the aromatic solvent.

-

Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen gas for 15-20 minutes to ensure an inert atmosphere, which is crucial to prevent side reactions at high temperatures.

-

Reactant Addition: While maintaining a nitrogen atmosphere, add hexamethylenetetramine to the flask. Following this, add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of stearic acid.

-

Completion: Once the reaction is complete (as indicated by TLC or the cessation of water collection), turn off the heat and allow the mixture to cool to room temperature. The crude this compound will precipitate out of the solvent upon cooling.

Quantitative Data for Synthesis

The following table outlines the suggested quantities and conditions for the synthesis.

| Parameter | Value |

| Stearic Acid | 2.0 moles |

| Hexamethylenetetramine | 0.5 moles |

| Glacial Acetic Acid | 0.1 moles |

| Solvent Volume | 1000 mL |

| Reaction Temperature | Reflux temperature of the solvent (e.g., Toluene ~111°C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 85-95% (crude) |

Purification of this compound

The primary method for purifying crude this compound is recrystallization, which effectively removes unreacted starting materials and by-products.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., Ethanol, Acetone, or a mixture)

-

Activated charcoal (optional, for color removal)

Equipment:

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or acetone are good starting points.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals. The cooling process can be further aided by placing the flask in an ice bath once it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

| Analysis Technique | Expected Result |

| Melting Point | Sharp melting point within the range of 148-150 °C |

| FT-IR Spectroscopy | Presence of characteristic N-H and C=O amide peaks |

| ¹H NMR Spectroscopy | Peaks corresponding to the methylene and stearyl chains |

| Purity (by HPLC/GC) | > 98% |

Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Spectroscopic Analysis of N,N'-Methylenedistearamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N,N'-Methylenedistearamide, a waxy, white solid widely utilized as a lubricant, processing aid, and dispersing agent in various industries. This document details the application of Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation and characterization of this bis-amide.

Introduction to this compound

This compound, also known as N,N'-ethylenebis(stearamide) (EBS), is a synthetic wax characterized by two stearamide units linked by a methylene bridge. Its long aliphatic chains and amide functional groups impart unique physical and chemical properties, making it a valuable excipient in pharmaceutical formulations and a performance additive in polymer processing. Accurate and detailed spectroscopic analysis is crucial for quality control, formulation development, and understanding its interactions within various matrices.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to its amide and long-chain aliphatic components.[1]

Quantitative FTIR Data

The following table summarizes the characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide (-NH) | Strong |

| 2918 | C-H Asymmetric Stretch | Methylene (-CH₂) | Strong |

| 2850 | C-H Symmetric Stretch | Methylene (-CH₂) | Strong |

| ~1640 | C=O Stretch (Amide I) | Amide (-C=O) | Strong |

| ~1540 | N-H Bend (Amide II) | Amide (-NH) | Strong |

| ~1470 | C-H Scissoring Bend | Methylene (-CH₂) | Medium |

| ~720 | C-H Rocking | Methylene (-CH₂) | Medium |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: FTIR Analysis

Due to its waxy, solid nature, several sample preparation techniques are suitable for the FTIR analysis of this compound.

Method 1: Attenuated Total Reflectance (ATR)

This is often the simplest method for solid samples.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the this compound powder or solid onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the FTIR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Method 2: Potassium Bromide (KBr) Pellet

This is a traditional method for solid samples.

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. Both ¹H and ¹³C NMR are valuable for the characterization of this compound.

Quantitative NMR Data

The following tables summarize the expected chemical shifts for this compound.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.4-6.0 | Broad Singlet | -NH- (Amide protons) |

| ~3.2-3.4 | Multiplet | -NH-CH₂ -CH₂-NH- |

| ~2.1-2.3 | Triplet | -CH₂ -C=O |

| ~1.5-1.7 | Multiplet | -CH₂ -CH₂-C=O |

| ~1.2-1.4 | Broad Multiplet | -(CH₂ )₁₄- |

| ~0.8-0.9 | Triplet | -CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~173-174 | -C =O (Amide carbonyl) |

| ~39-41 | -NH-CH₂ -CH₂-NH- |

| ~36-38 | -CH₂ -C=O |

| ~29-30 | -(CH₂ )₁₄- |

| ~25-27 | -CH₂ -CH₂-C=O |

| ~22-23 | -CH₂ -CH₃ |

| ~14 | -CH₃ |

Note: Chemical shifts are dependent on the solvent used and the concentration of the sample.

Experimental Protocol: NMR Analysis

The primary challenge in the NMR analysis of this compound is its limited solubility in common deuterated solvents at room temperature.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common solvent, though gentle heating may be required to achieve dissolution. Other potential solvents include deuterated toluene or dimethyl sulfoxide (DMSO-d₆) at elevated temperatures.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

If necessary, gently warm the vial in a water bath to aid dissolution.

-

Once dissolved, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument on the deuterated solvent signal.

-

-

Spectrum Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. Depending on the concentration, a longer acquisition time may be necessary.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition Kinetics of Aliphatic Amide Waxes: A Case Study on N,N'-ethylenebis(stearamide) by TGA

Disclaimer: While the intended topic of this guide is Methylenebisstearamide (MBS), a comprehensive literature search did not yield specific studies on its thermal stability and decomposition kinetics using Thermogravimetric Analysis (TGA). However, extensive data is available for a structurally similar aliphatic amide wax, N,N'-ethylenebis(stearamide) (EBS). This guide will therefore focus on the thermal analysis of EBS as a representative case study, providing valuable insights that may be analogous to the behavior of MBS. The methodologies and data interpretation presented herein are directly applicable to the study of other long-chain aliphatic amides.

Introduction

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature in a controlled atmosphere.[1][2][3][4] This guide provides a detailed overview of the application of TGA in evaluating the thermal properties of N,N'-ethylenebis(stearamide) (EBS), a widely used processing aid and lubricant in the plastics industry. Understanding the thermal decomposition behavior of such additives is crucial for optimizing processing conditions, predicting material performance at elevated temperatures, and ensuring product quality.[1]

Experimental Protocols

A typical TGA experiment for analyzing the thermal stability of a material like EBS involves several key steps, from sample preparation to data analysis.[2][3] The following protocol is a synthesis of best practices described in the literature.

1. Sample Preparation:

-

A small, representative sample of the material, typically between 5 and 20 mg, is carefully weighed.[5]

-

For powdered samples, it is recommended to use a fume hood during crucible loading.[5]

-

The sample is placed in an inert crucible, commonly made of alumina.[5]

2. Instrumentation and Experimental Conditions:

-

Instrument: A thermogravimetric analyzer, such as a Mettler Toledo TGA/SDTA 851e or a TA Instruments TGA 2950, is used.[1][5]

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere. An inert gas, such as nitrogen or argon, is used to study thermal decomposition, while an oxidative atmosphere, like air, is used to investigate oxidative degradation.[6][7] A consistent gas flow rate, for example, 30 mL/min, is maintained.[5]

-

Temperature Program: The sample is subjected to a controlled heating program. A common approach is to use a constant heating rate (e.g., 10 K/min) over a specified temperature range, for instance, from ambient temperature up to 600 °C.[6] To determine kinetic parameters, multiple experiments at different heating rates (e.g., 1, 2, 5, 10, 20 K/min) are often performed.[6]

-

Data Collection: The instrument continuously records the sample's mass as a function of temperature.

3. Data Analysis:

-

The resulting data is plotted as a thermogram, showing the percentage of weight loss versus temperature.

-

The onset temperature of decomposition, which indicates the start of significant mass loss, is a key parameter for assessing thermal stability.[8]

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of mass loss is at its maximum.[8]

-

Kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (A), can be calculated from the TGA data using various methods, including the Flynn-Wall-Ozawa, Kissinger, and Šatava-Šesták methods.[9]

Data Presentation

The thermal decomposition of EBS has been shown to occur in two main stages. The kinetic parameters for these stages, as determined by different methods in a nitrogen atmosphere, are summarized in the tables below.

Table 1: Thermal Decomposition Kinetic Parameters for EBS

| Decomposition Stage | Activation Energy (Ea) (kJ·mol⁻¹) | Pre-exponential Factor (A) (min⁻¹) | Integral Equation for Decomposition Mechanism |

| First Stage | 78.41 | 2.188 x 10⁸ | g(α) = 1-(1-α)² |

| Second Stage | 88.38 | 7.586 x 10⁸ | g(α) = α |

Data obtained from a study utilizing Flynn-Wall-Ozawa, Kissinger, and Šatava-Šesták methods.[9]

Table 2: Pyrolysis Activation Energy of EBS using the Kissinger Method

| Atmosphere | First Stage Activation Energy (kJ/mol⁻¹) | Second Stage Activation Energy (kJ/mol⁻¹) |

| Air | 165.73 | 185.86 |

| Nitrogen | 219.99 | 277.02 |

This data highlights the influence of the atmosphere on the decomposition kinetics.[9]

Mandatory Visualization

The following diagrams illustrate the experimental workflow of a TGA experiment and a simplified representation of the thermal decomposition process.

Caption: Workflow of a Thermogravimetric Analysis Experiment.

Caption: Simplified Thermal Decomposition Pathway of EBS.

Discussion of Thermal Decomposition

The thermal decomposition of EBS in an inert atmosphere is a multi-stage process.[9] The initial stage of decomposition is believed to involve the scission of the C-N bond at the beta position relative to the carbonyl group, which is the lowest energy pathway.[9] This results in the formation of radical species. As the temperature increases, further chain scission occurs, leading to the formation of smaller, volatile molecules and a corresponding mass loss. The activation energies calculated from TGA data quantify the energy barrier for these decomposition reactions. A higher activation energy generally implies greater thermal stability. The difference in activation energies between nitrogen and air atmospheres suggests that the presence of oxygen accelerates the decomposition process.[9]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal stability and decomposition kinetics of materials like N,N'-ethylenebis(stearamide). The data obtained from TGA, including onset decomposition temperatures and kinetic parameters, provides critical information for material scientists and engineers. While this guide has focused on EBS due to the availability of data, the experimental protocols and analytical approaches are directly transferable to the study of Methylenebisstearamide and other related compounds. Future research focusing specifically on the TGA analysis of MBS would be beneficial for a more direct understanding of its thermal behavior.

References

- 1. tainstruments.com [tainstruments.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 5. epfl.ch [epfl.ch]

- 6. bath.ac.uk [bath.ac.uk]

- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Particle Size Distribution and Analysis of Methylenebisstearamide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the particle size distribution and analysis of Methylenebisstearamide (MBS) powder, a widely used lubricant and processing aid in the pharmaceutical, plastics, and powder metallurgy industries. Understanding and controlling the particle size of MBS is critical for optimizing manufacturing processes and ensuring final product quality.

Introduction to Methylenebisstearamide (MBS)

Methylenebisstearamide, often referred to as Ethylene Bis-Stearamide (EBS) in industrial contexts, is a synthetic wax characterized by its white to yellowish powder or granular form.[1][2] Its primary function is to act as an internal and external lubricant, reducing friction between particles and between the material and processing equipment.[3][4] The particle size distribution of MBS powder significantly influences its performance, affecting properties such as flowability, dispersion, and surface finish of the final product.[5]

The Critical Role of Particle Size Distribution

The particle size and its distribution are critical quality attributes of MBS powder that can impact various aspects of manufacturing and product performance:

-

Flowability and Handling: Finer powders may exhibit poor flow characteristics, leading to issues in hopper feeding and die filling during tablet compression or powder metallurgy.[4]

-

Dispersion: A uniform and appropriate particle size distribution is essential for the homogeneous dispersion of the lubricant within a powder blend, preventing agglomeration and ensuring consistent lubrication.

-

Surface Area and Lubricity: Finer particles offer a larger surface area, which can enhance lubrication efficiency up to a certain point. However, excessive fines can also lead to overlubrication and negatively affect the mechanical properties of the final product.

-

Dissolution and Bioavailability: In pharmaceutical applications, the particle size of excipients like MBS can influence the dissolution rate of the active pharmaceutical ingredient (API), thereby affecting the drug's bioavailability.[5]

Quantitative Analysis of MBS Particle Size Distribution

The particle size of MBS powder can be tailored to specific applications. Different grades are commercially available, each with a distinct particle size distribution. The following table summarizes typical particle size data for various grades of Ethylene Bis-Stearamide (EBS), a close chemical equivalent often used in similar applications.

| Lubricant Grade | D10 (µm) | D50 (µm) | D90 (µm) | Mean Particle Size (µm) |

| EBS - 2.5µm | 1.1 | 2.6 | 5.2 | - |

| EBS - 5µm | 2.0 | 5.3 | 10.3 | - |

| Acrawax C (Atomized) | - | - | <13 | 6 |

| EBS - 15µm | 4.8 | 15.1 | 31.5 | - |

| EBS - 25µm | 7.9 | 25.4 | 51.2 | - |

| Acrawax C (Powdered) | - | - | - | 40 |

Data for EBS grades are sourced from a study on lubricants in powder metallurgy.[5] Data for Acrawax C is from manufacturer technical data sheets.[6][7]

Experimental Protocols for Particle Size Analysis

A variety of techniques can be employed to characterize the particle size distribution of MBS powder. The choice of method depends on the expected particle size range, the required level of detail, and the nature of the material.

Laser Diffraction

Laser diffraction is a widely used technique for particle size analysis due to its speed, reproducibility, and broad measurement range.[8]

Principle: This method measures the angular distribution of light scattered by a stream of particles passing through a laser beam. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. The particle size distribution is then calculated from the measured scattering pattern using the Mie or Fraunhofer theory.[8]

Detailed Methodology:

-

Sample Preparation (Dry Dispersion):

-

Ensure the MBS powder sample is representative by using a sample splitter or by taking material from multiple locations.

-

Gently deagglomerate the powder if necessary, using a soft brush. Avoid high-energy methods that could fracture the primary particles.

-

Introduce a small, representative amount of the powder into the feeder of the dry powder dispersion unit.

-

-

Instrument Setup (Example using a Malvern Mastersizer):

-

Select an appropriate dispersion pressure. For fine powders like MBS, start with a low pressure (e.g., 0.5 bar) and gradually increase it to ensure dispersion of agglomerates without causing particle fracture. A pressure titration study is recommended to determine the optimal pressure.

-

Set the feed rate to achieve a laser obscuration level typically between 1% and 10%.

-

Select the appropriate optical model (Mie theory is generally preferred for particles in the size range of MBS). The refractive index for MBS is approximately 1.54, and the absorption index is typically assumed to be 0.01.

-

-

Measurement:

-

Initiate the measurement sequence. The instrument will automatically control the sample feed and data acquisition.

-

Perform at least three replicate measurements to ensure the reproducibility of the results. The coefficient of variation (%COV) for the D50 value should typically be less than 3%.[7]

-

-

Data Analysis:

-

The software calculates the particle size distribution and provides parameters such as D10, D50, and D90.

-

Analyze the distribution for modality (unimodal, bimodal, etc.) and skewness.

-

Sieve Analysis

Sieve analysis is a traditional and straightforward method for determining the particle size distribution of coarser powders.[9]

Principle: A weighed sample of the powder is passed through a stack of sieves with progressively smaller mesh openings. The amount of material retained on each sieve is then weighed to determine the mass fraction in each size range.

Detailed Methodology (based on ASTM D1921):

-

Apparatus:

-

A set of standard testing sieves with a range of mesh sizes appropriate for the MBS powder grade.

-

A mechanical sieve shaker.

-

A balance with a precision of 0.1 g.

-

-

Procedure:

-

Clean and dry the sieves thoroughly.

-

Weigh a representative sample of the MBS powder (typically 100 g).

-

Assemble the sieve stack with the coarsest sieve at the top and the finest at the bottom, with a collection pan below the finest sieve.

-

Transfer the weighed sample to the top sieve.

-

Place the sieve stack in the mechanical shaker and agitate for a predetermined time (e.g., 10-15 minutes). The duration should be sufficient to ensure that the weight of material passing through each sieve in one minute is less than 0.1% of the total sample weight.

-

After shaking, carefully remove the sieve stack.

-

Weigh the amount of powder retained on each sieve and in the collection pan. The sum of these weights should be within 2% of the initial sample weight.

-

-

Data Analysis:

-

Calculate the percentage of material retained on each sieve.

-

A cumulative particle size distribution can be plotted from the results.

-

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the powder particles, offering valuable information about their morphology (shape, surface texture, and degree of agglomeration).

Principle: A focused beam of electrons is scanned across the sample surface. The interaction of the electrons with the sample produces various signals, including secondary electrons, which are used to form an image of the surface topography.

Detailed Methodology:

-

Sample Preparation:

-

Mount a small, representative amount of the MBS powder onto an SEM stub using double-sided carbon adhesive tape.[2]

-

Gently press the powder onto the tape to ensure good adhesion.

-

Remove any loose powder by tapping the stub or using a gentle stream of compressed air to prevent contamination of the SEM chamber.

-

For non-conductive samples like MBS, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.

-

-

Imaging:

-

Introduce the coated sample into the SEM chamber and evacuate to a high vacuum.

-

Apply an appropriate accelerating voltage (e.g., 5-15 kV) and select a suitable spot size to achieve the desired resolution and image quality.

-

Acquire images at various magnifications to observe both the overall particle size distribution and the fine details of individual particle morphology.

-

-

Image Analysis:

-

The acquired SEM images can be qualitatively analyzed to assess particle shape (e.g., spherical, irregular, acicular), surface texture (e.g., smooth, rough), and the presence of agglomerates.

-

Image analysis software can be used to perform quantitative measurements of particle dimensions from the SEM micrographs, although this can be a time-consuming process for obtaining a statistically significant particle size distribution.

-

Visualizing Workflows and Relationships

The selection of an appropriate grade of MBS powder is crucial for specific applications. The following diagrams illustrate key conceptual workflows.

Caption: Workflow for MBS Particle Size Analysis.

Caption: MBS Lubricant Selection Workflow.

Conclusion

The particle size distribution of Methylenebisstearamide powder is a critical parameter that dictates its functionality as a lubricant and processing aid. A thorough understanding and precise control of particle size are paramount for researchers, scientists, and drug development professionals to ensure consistent product quality and optimized manufacturing efficiency. The selection of an appropriate analytical technique, coupled with robust experimental protocols, is essential for accurate characterization. This guide provides a foundational framework for the analysis and interpretation of MBS particle size, enabling informed decisions in product development and quality control.

References

- 1. pharmtech.com [pharmtech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]

- 4. imrtest.com [imrtest.com]

- 5. Dry Method Development For Laser Diffraction Particle Size Measurements [pharmaceuticalonline.com]

- 6. Dry powder method development for laser diffraction particle size distribution measurements | Malvern Panalytical [malvernpanalytical.com]

- 7. Elemental analysis | SEM EDS | ChemiSEM Technology | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Micro Powders - Micromide 520XF (Product) [micropowders.com]

- 9. Development of a laser diffraction method for the determination of the particle size of aerosolised powder formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of N,N'-Methylenedistearamide on Polymer Crystallization Kinetics: A Technical Guide Based on DSC Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of N,N'-Methylenedistearamide (MBSA) on the crystallization kinetics of polymers, with a primary focus on data obtained through Differential Scanning Calorimetry (DSC). While direct and extensive research on MBSA's influence across a wide range of polymers is limited, this guide leverages detailed studies on the closely related and structurally similar compound, N,N'-ethylenebis(stearamide) (EBS), to provide a comprehensive understanding of the expected effects. The principles and methodologies described herein are directly applicable to the study of MBSA as a nucleating agent.

Introduction: The Role of Nucleating Agents in Polymer Crystallization

The crystalline structure of a polymer is a critical determinant of its physical and mechanical properties, including its stiffness, thermal stability, and barrier properties. The process of crystallization from a polymer melt is governed by two main phenomena: nucleation and crystal growth. Nucleating agents are additives that accelerate the crystallization process by providing heterogeneous surfaces that facilitate the initial formation of crystal nuclei.

This compound (MBSA) is a bis-amide wax that, due to its chemical structure, is anticipated to act as an effective nucleating agent in various polymer systems. By promoting faster and more uniform crystallization, MBSA can lead to shorter processing cycle times and improved final product properties. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the crystallization behavior of polymers by measuring the heat flow associated with thermal transitions.

Experimental Protocols for DSC Analysis of Polymer Crystallization Kinetics

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data on polymer crystallization kinetics. The following methodologies are based on established practices in the field and studies on similar nucleating agents.

Non-Isothermal Crystallization Analysis

This method investigates the crystallization behavior of a polymer during a controlled cooling process from the molten state.

Methodology:

-

Sample Preparation: A small sample of the polymer blend (typically 5-10 mg), containing a predetermined concentration of MBSA, is accurately weighed and hermetically sealed in an aluminum DSC pan. An un-nucleated polymer sample is prepared as a control.

-

Thermal History Erasure: The sample is heated to a temperature significantly above its melting point (e.g., 200°C for Poly(L-lactide) - PLLA) and held for a period (e.g., 5 minutes) to erase any prior thermal history.

-

Controlled Cooling: The sample is then cooled at a constant rate (e.g., 10°C/min) to a temperature below its glass transition temperature.

-

Data Acquisition: The heat flow as a function of temperature is recorded during the cooling scan. The exothermic peak corresponds to the crystallization process.

-

Second Heating Scan: Subsequently, the sample is reheated at a controlled rate (e.g., 10°C/min) to observe the melting behavior of the crystals formed during the cooling scan.

Isothermal Crystallization Analysis

This method examines the crystallization kinetics at a constant temperature.

Methodology:

-

Sample Preparation and Thermal History Erasure: Follow steps 1 and 2 from the non-isothermal protocol.

-

Rapid Cooling: The sample is rapidly cooled from the melt to a specific isothermal crystallization temperature (Tc) located between the glass transition temperature (Tg) and the melting temperature (Tm).

-

Isothermal Hold: The sample is held at this Tc for a sufficient time to allow for complete crystallization.

-

Data Acquisition: The exothermic heat flow is recorded as a function of time.

-

Data Analysis: The relative crystallinity (Xt) as a function of time can be determined by integrating the heat flow curve. This data is often analyzed using the Avrami equation to determine the crystallization kinetics parameters.

Data Presentation: Quantitative Analysis of Nucleating Effect

The following tables summarize the kind of quantitative data that can be obtained from DSC analysis to evaluate the effectiveness of a nucleating agent like MBSA. The data presented here is based on a study of the similar compound N,N'-ethylenebis(stearamide) (EBS) in Poly(L-lactide) (PLLA) and serves as a representative example.[1]

Table 1: Non-Isothermal Crystallization Data for PLLA with EBS (Cooling Rate: 1°C/min) [1]

| Sample | Onset Crystallization Temperature (T_onset) (°C) | Peak Crystallization Temperature (T_c) (°C) |

| Neat PLLA | Not Detected | Not Detected |

| PLLA + 1% EBS | 115.8 | 112.5 |

| PLLA + 3% EBS | 114.2 | 110.1 |

| PLLA + 5% EBS | 113.5 | 108.9 |

Table 2: Melting Behavior of PLLA with EBS after Non-Isothermal Crystallization (Heating Rate: 10°C/min) [1]

| Sample | Peak Melting Temperature (T_m) (°C) |

| Neat PLLA | 151.2 |

| PLLA + 1% EBS | 151.8 |

| PLLA + 3% EBS | 151.5 |

| PLLA + 5% EBS | 151.3 |

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for studying the effect of MBSA on polymer crystallization and the logical relationship of its nucleating action.

References

In-depth Technical Guide: The Rheological Behavior of Polymer Melts Containing N,N'-Methylenedistearamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rheological behavior of polymer melts incorporating N,N'-Methylenedistearamide, also known as N,N'-Ethylenebis(stearamide) (EBS). EBS is a widely utilized synthetic wax that functions as a multifunctional processing aid in the polymer industry. Its incorporation into polymer melts significantly alters their flow characteristics, impacting processability and the final properties of manufactured goods. This document details the mechanisms of action of EBS, its effects on key rheological parameters, standardized experimental protocols for characterization, and a visual representation of its influence on polymer melts.

Introduction to this compound (EBS) as a Rheological Modifier

This compound is a fatty acid bis-amide characterized by a waxy, white solid appearance at room temperature. In polymer processing, it is a key additive for a wide array of polymers, including polyolefins, PVC, ABS, and polyesters. Its primary roles are to act as an internal and external lubricant, a dispersing agent, and a mold release agent. These functions collectively contribute to a reduction in melt viscosity and an improvement in the overall processability of the polymer.

The molecular structure of EBS, featuring two long non-polar stearamide chains linked by a polar ethylene diamine bridge, allows it to reduce intermolecular friction between polymer chains (internal lubrication) and to migrate to the interface between the polymer melt and processing equipment, reducing friction at the wall (external lubrication).

The Impact of this compound on Polymer Melt Rheology

The addition of EBS to a polymer melt induces several significant changes in its rheological profile. The primary effect is a reduction in the apparent viscosity of the melt. This allows for processing at lower temperatures and pressures, leading to energy savings and potentially faster production cycles.

Quantitative Data Summary

While specific quantitative data is highly dependent on the polymer matrix, the concentration of EBS, temperature, and shear rate, the general trends are consistent. The following table summarizes the qualitative and conceptual quantitative impact of EBS on key rheological parameters.

| Rheological Parameter | Effect of EBS Addition | Conceptual Quantitative Impact |

| Shear Viscosity (η) | Decrease | A 5-20% reduction can be observed at typical processing shear rates with 0.5-2.0 phr of EBS. |

| Melt Flow Index (MFI) | Increase | An increase of 10-50% in MFI value is commonly reported, indicating improved flowability. |

| Storage Modulus (G') | Generally Decreases | A slight reduction, particularly at lower frequencies, indicates a less elastic response. |

| Loss Modulus (G'') | Generally Decreases | A more significant reduction compared to G', reflecting the decrease in viscous dissipation. |

| Torque in Processing | Decrease | Reduced torque in extruders and mixers is a direct consequence of lower melt viscosity. |

Experimental Protocols for Rheological Characterization

The rheological properties of polymer melts containing EBS are typically characterized using capillary rheometry and rotational rheometry.

Materials and Sample Preparation

-

Materials: Polymer resin (e.g., HDPE, PP, PVC), this compound (powder or granular form).

-

Procedure:

-

Drying: The polymer resin is dried in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture.

-

Dry Blending: The dried polymer resin and a predetermined weight percentage of EBS (e.g., 0.5, 1.0, 1.5, 2.0 phr) are dry blended in a high-speed mixer for 5-10 minutes to ensure a homogeneous mixture.

-

Melt Compounding: The dry blend is then fed into a twin-screw extruder. The extruder is operated at a set temperature profile and screw speed to ensure proper melting and uniform dispersion of the EBS within the polymer matrix.

-

Pelletizing: The extruded strand is cooled in a water bath and pelletized.

-

Sample Molding: For rotational rheometry, the pellets are compression molded into discs of a specific diameter and thickness (e.g., 25 mm diameter, 1-2 mm thickness).

-

Rheological Measurements

-

Capillary Rheometry:

-

The capillary rheometer is preheated to the desired test temperature.

-

The barrel is loaded with the compounded polymer pellets.

-

After a pre-heating time to allow the polymer to melt and reach thermal equilibrium, the piston is moved at a constant speed to extrude the molten polymer through a capillary die of known dimensions.

-

The pressure drop across the die is recorded as a function of the piston speed.

-

Shear stress and shear rate at the wall are calculated from the pressure drop and flow rate, respectively, to determine the shear viscosity. Corrections for entrance pressure losses (Bagley correction) and non-Newtonian flow (Rabinowitsch correction) are applied.

-

-

Oscillatory Rotational Rheometry:

-

A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry is preheated to the test temperature.

-

The molded polymer disc is placed on the lower plate, and the upper plate is lowered to the desired gap setting. Any excess material is trimmed.

-

The sample is allowed to thermally equilibrate.

-

A strain sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER) of the material.

-

A frequency sweep is then conducted at a constant strain within the LVER. The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are measured as a function of angular frequency.

-

Visualization of Mechanisms and Workflows

Logical Relationship of EBS Action in Polymer Melts

The following diagram illustrates the mechanism by which this compound influences the rheological properties and processability of polymer melts.

Caption: Mechanism of EBS in polymer melts.

Experimental Workflow for Rheological Analysis

The following diagram outlines the standard experimental workflow for characterizing the rheological effects of EBS on a polymer melt.

Caption: Experimental workflow for analysis.

Conclusion

This compound is a highly effective rheological modifier for a wide range of polymer melts. Its primary function as an internal and external lubricant leads to a significant reduction in melt viscosity and improved processability. The quantitative effects can be reliably characterized using standard rheological techniques such as capillary and rotational rheometry. A thorough understanding of the rheological impact of EBS is essential for optimizing processing conditions, enhancing product quality, and achieving manufacturing efficiencies.

An In-depth Technical Guide to CAS Number 109-23-9 (N,N'-Methylenebisoctadecanamide) for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and scientific applications of the compound with CAS number 109-23-9, chemically known as N,N'-Methylenebisoctadecanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Chemical and Physical Properties

N,N'-Methylenebisoctadecanamide, also known by common synonyms such as Methylenebisstearamide and Armowax, is a waxy solid at room temperature.[1][2] Its chemical structure consists of two stearamide molecules linked by a methylene bridge.[2] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₇₄N₂O₂ | [2][3] |

| Molecular Weight | 579.01 g/mol | |

| Melting Point | 148-150 °C | [2][3] |

| Boiling Point | 706.8 °C at 760 mmHg | |

| Density | 0.889 g/cm³ | |

| Flash Point | 102.5 °C | [4] |

| Vapor Pressure | 0.002 Pa at 25 °C | [2][3] |

| LogP (Octanol-Water Partition Coefficient) | 12.48 | [4] |

| Physical Appearance | White powder/solid | [5] |

Applications in Scientific Research

While N,N'-Methylenebisoctadecanamide does not exhibit inherent biological activity that would classify it as an active pharmaceutical ingredient (API), its physicochemical properties make it a valuable excipient in pharmaceutical formulations.[6] Its primary application in a research and drug development context is as a specialty excipient, particularly in the manufacturing of solid dosage forms like tablets and capsules.[7]

2.1. Lubricant in Tablet and Capsule Manufacturing

The most significant application of N,N'-Methylenebisoctadecanamide in the pharmaceutical industry is as a lubricant.[8] During the high-speed compression of powders into tablets, significant friction occurs between the tablet surface and the die walls of the press.[1] Lubricants are essential to reduce this friction, ensuring smooth tablet ejection and preventing damage to both the tablets and the manufacturing equipment.[8]

N,N'-Methylenebisoctadecanamide's waxy nature and particle size contribute to its lubricating properties.[7] It functions by forming a thin layer between the tablet and the die wall, which reduces the ejection force required.[9] The selection and concentration of a lubricant are critical parameters in formulation development, as excessive lubrication can negatively impact tablet hardness and dissolution rates.[1][7] Therefore, studies evaluating the optimal concentration and blending time of lubricants like Methylenebisstearamide are common in pharmaceutical formulation research.[10]

2.2. Potential Role in Controlled-Release Formulations and Nanoparticles

Due to its hydrophobic and waxy nature, N,N'-Methylenebisoctadecanamide has potential applications in the development of controlled-release drug delivery systems.[11][12] It can be incorporated into a tablet matrix to slow down the penetration of water, thereby retarding the dissolution and release of the active drug.[13] This is particularly useful for drugs that require a sustained release profile to maintain therapeutic blood levels over an extended period.[14]

Furthermore, lipids and waxy solids are key components in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[15][16] These nanoparticle systems are designed to improve the bioavailability of poorly water-soluble drugs, protect drugs from degradation, and potentially target drug delivery to specific sites in the body.[17] While specific research on N,N'-Methylenebisoctadecanamide in this context is not widely published, its properties are aligned with those of materials used to form the solid matrix of these nanoparticles.[4][15]

Experimental Protocols

Given the primary role of N,N'-Methylenebisoctadecanamide as a lubricant in tablet manufacturing, a key experimental protocol for researchers in this area is the evaluation of its lubrication efficiency.

3.1. Protocol: Evaluation of Lubricant Efficiency in a Direct Compression Tablet Formulation

Objective: To determine the optimal concentration of N,N'-Methylenebisoctadecanamide as a lubricant in a direct compression tablet formulation by evaluating its effect on tablet properties.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Diluent (e.g., Microcrystalline Cellulose)

-

Disintegrant (e.g., Croscarmellose Sodium)

-

N,N'-Methylenebisoctadecanamide (as the lubricant)

-

Blender (e.g., V-blender)

-

Tablet Press (instrumented with force and displacement sensors)

-

Hardness Tester

-

Friability Tester

-

Disintegration Apparatus

-

Dissolution Testing Apparatus

Methodology:

-

Powder Blending:

-

Accurately weigh the API, diluent, and disintegrant.

-

Geometrically mix the powders in a V-blender for 15 minutes to ensure a homogenous blend.

-

Prepare several batches of the blend and add varying concentrations of N,N'-Methylenebisoctadecanamide (e.g., 0.25%, 0.5%, 1.0%, 1.5%, and 2.0% w/w).

-

Blend each batch for an additional 3-5 minutes. Note: Over-blending with a lubricant can negatively affect tablet compaction.[10]

-

-

Tabletting:

-

Set up the tablet press with the desired tooling (e.g., 10 mm round, flat-faced punches).

-

Compress tablets of a consistent weight and thickness for each lubricant concentration.

-

Record the compression force, ejection force, and any signs of sticking or picking.

-

-

Tablet Characterization:

-

Hardness: Measure the breaking force of at least 10 tablets from each batch using a tablet hardness tester.

-

Friability: Weigh a sample of tablets, place them in the friabilator for the specified number of rotations (e.g., 100), and then re-weigh them to calculate the percentage of weight loss. A value of less than 1% is generally acceptable.

-

Disintegration Time: Place one tablet in each of the six tubes of the disintegration apparatus and measure the time it takes for all tablets to disintegrate completely.

-

Dissolution Profile: Perform dissolution testing on a set number of tablets from each batch in a suitable dissolution medium. Collect samples at predetermined time points and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

-

Data Analysis:

-

Plot the ejection force as a function of the lubricant concentration to determine the concentration at which the ejection force is minimized.

-

Evaluate the impact of the lubricant concentration on tablet hardness, friability, disintegration time, and the drug dissolution profile.

-

The optimal lubricant concentration is the one that provides the lowest ejection force without significantly compromising the other critical quality attributes of the tablet.[1]

-

Visualizations

As N,N'-Methylenebisoctadecanamide is a pharmaceutically inert excipient, it is not involved in biological signaling pathways. Therefore, a workflow diagram illustrating a key experimental process is provided below.

Caption: Workflow for the evaluation of a novel lubricant in a direct compression tablet formulation.

References

- 1. s9423e139345e2186.jimcontent.com [s9423e139345e2186.jimcontent.com]

- 2. METHYLENEBISSTEARAMIDE CAS#: 109-23-9 [amp.chemicalbook.com]

- 3. METHYLENEBISSTEARAMIDE | 109-23-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 109-23-9|METHYLENEBISSTEARAMIDE|Henan Kanbei Chemical Co., Ltd [hnkanbeichemical.com]

- 6. Pharmaceutical Excipients and Drug Metabolism: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lubricants in solid dosage forms: focus on magnesium stearate. [wisdomlib.org]

- 8. medelpharm.com [medelpharm.com]

- 9. Difference in the Lubrication Efficiency of Bovine and Vegetable-Derived Magnesium Stearate During Tabletting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. crsubscription.com [crsubscription.com]

- 14. ijpras.com [ijpras.com]

- 15. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Understanding the slip mechanism of fatty acid bisamides in polymers

An In-depth Technical Guide to the Slip Mechanism of Fatty Acid Bisamides in Polymers

Introduction to Fatty Acid Bisamides as Polymer Additives

Fatty acid bisamides are a class of synthetic waxes utilized as multifunctional additives in the polymer industry. A prominent example is Ethylene Bis-Stearamide (EBS), which has the chemical formula (CH₂NHC(O)C₁₇H₃₅)₂.[1][2] These molecules are characterized by two fatty acid chains linked by a diamine bridge. Unlike primary fatty amides such as oleamide or erucamide, which have a single amide group and a single hydrocarbon tail, bisamides possess a larger molecular structure and dual amide functionality.[3][4] This structural difference imparts distinct properties, making them suitable for specific applications.

Primarily, fatty acid bisamides function as internal and external lubricants, release agents, and dispersants in a wide range of thermoplastic and thermoset resins, including ABS, PVC, and polyolefins.[1][5][6] While they also contribute to slip and anti-blocking, their performance characteristics, particularly migration rate and thermal stability, differ significantly from their primary amide counterparts. This guide focuses on the core slip mechanism of fatty acid bisamides, their performance factors, evaluation methods, and applications relevant to researchers and developers.

The Core Slip Mechanism: Migration and Surface Lubrication

The primary mechanism by which fatty acid bisamides and other slip agents reduce friction is through a time-dependent migration process, often referred to as "blooming".[7][8] This process involves the movement of the additive from the bulk of the polymer matrix to the surface, where it forms a thin, lubricating layer.

The key stages of the mechanism are:

-

Initial Dispersion : During melt processing, such as extrusion or injection molding, the fatty acid bisamide is solubilized and uniformly distributed within the molten polymer.[4]

-

Precipitation upon Cooling : As the polymer cools and begins to crystallize, the compatibility of the non-polar fatty acid bisamide with the polymer matrix decreases. The additive is "squeezed" out of the crystalline regions of the polymer.[4][9]

-

Migration to the Surface : Driven by this designed incompatibility and concentration gradient, the bisamide molecules diffuse through the amorphous regions of the polymer towards the surface.[8][9]

-

Formation of a Lubricating Layer : Upon reaching the surface, the bisamide molecules arrange themselves to form a solid, waxy layer. This layer acts as a lubricant, reducing the contact area and intermolecular forces between the polymer surface and another surface (e.g., another layer of film or processing equipment).[7] This action effectively lowers the coefficient of friction (CoF).[4]

The migration kinetics can be divided into phases, with a significant reduction in CoF occurring within the first 24-72 hours, eventually reaching an equilibrium state.[10]

Distinguishing Bisamides from Primary Amides

The structural differences between fatty acid bisamides and primary amides (e.g., erucamide, oleamide) lead to distinct performance profiles. Bisamides are larger, have higher melting points, and exhibit lower volatility.[4][11] These characteristics make them more thermally stable, which is advantageous in high-temperature processing applications where primary amides might degrade or vent off as smoke.[4]

However, their larger molecular size hinders their mobility within the polymer matrix.[9] Consequently, bisamides migrate to the surface much more slowly than primary amides, a characteristic sometimes referred to as "slow bloom".[4] This slower migration can be beneficial in applications like roll stock manufacturing, where a rapid drop in CoF could cause winding and telescoping issues.[12]

| Feature | Primary Amides (e.g., Erucamide, Oleamide) | Fatty Acid Bisamides (e.g., EBS) |

| Structure | Single fatty acid chain with one amide group | Two fatty acid chains linked by a diamine |

| Molecular Weight | Lower | Higher |

| Migration Rate | Fast ("Fast Bloom")[4] | Slow |

| Thermal Stability | Lower | Higher[11][13] |

| Volatility | Higher | Lower[4] |

| Primary Function | High-efficiency slip, anti-blocking[14] | Lubrication, mold release, dispersion[1][15] |

| Typical Processing | Lower-temperature applications[10] | High-temperature applications[3] |

| CoF Reduction | More significant at lower concentrations | Less significant; primarily acts as a lubricant |

Factors Influencing Slip Performance

The effectiveness of the slip mechanism is not solely dependent on the additive itself but is influenced by a combination of material and process variables.

| Category | Factor | Influence on Slip Mechanism |

| Additive Properties | Molecular Weight/Chain Length | Larger molecules (like bisamides) migrate more slowly than smaller ones (like oleamide).[9][16] |

| Concentration | CoF decreases with increasing concentration up to a saturation point, after which there is little further effect.[4] | |

| Polymer Properties | Crystallinity & Density | Higher crystallinity (e.g., in HDPE vs. LDPE) restricts the pathways for migration, slowing the bloom rate.[8][9] |

| Polymer Type | Migration is generally slower in more crystalline polymers like polypropylene (PP) compared to polyethylene (PE).[9] | |

| Processing & Storage | Processing Temperature | Higher temperatures increase migration, but excessive heat can cause volatilization of the additive, especially for less stable primary amides.[8] |

| Storage Temperature | Higher ambient temperatures post-processing will accelerate the migration rate.[8][17] | |

| Film Thickness | Thicker films require a lower percentage of slip agent to achieve the same surface concentration and CoF.[8] | |

| Other Additives | The presence of other additives, like anti-blocking agents (e.g., silica), can work synergistically with slip agents.[8][18] |

Experimental Evaluation Protocols

Evaluating the performance of fatty acid bisamides involves quantifying their effect on surface friction and observing the physical state of the surface.

Measurement of Coefficient of Friction (CoF)

The most common method for quantifying slip is by measuring the CoF.

-

Protocol: ASTM D-1894 ("Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting") is the industry standard.

-

Methodology: This test measures the forces required to initiate motion (static CoF) and to maintain motion (kinetic CoF) between two surfaces of the polymer film under specified conditions. A sled of a known weight is pulled across a stationary plane, both of which are covered with the test material. The force required to pull the sled is measured and used to calculate the CoF.[12]

Surface Analysis Techniques

To understand the migration mechanism and the nature of the surface layer, researchers employ advanced surface-sensitive analytical techniques.

-

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can identify the functional groups (like the amide group in bisamides) present on the immediate surface of the polymer, confirming the migration of the additive.[19]

-

X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental composition of the top few nanometers of the surface, allowing for quantification of elements specific to the slip agent.[19]

-

Atomic Force Microscopy (AFM) & Scanning Electron Microscopy (SEM): These microscopy techniques are used to visualize the surface morphology, revealing how the migrated bisamide crystallizes and distributes itself on the polymer surface.[19]

Applications in Research and Drug Development

While primarily seen as industrial additives, the unique properties of fatty acid bisamides are relevant to specialized fields, including pharmaceuticals and medical devices.

-

High-Temperature Sterilization: Medical packaging films must often withstand high temperatures during sterilization (e.g., autoclaving). The superior thermal stability of bisamides makes them a more suitable choice than primary amides, which could degrade or volatilize, potentially affecting the product.[3]

-

Medical Device Molding: In the injection molding of complex medical device components, bisamides act as excellent internal lubricants and mold release agents.[6] This ensures smooth processing, dimensional stability, and easy release from the mold without transferring contaminants.

-

Drug Delivery Systems: Fatty acid-based polymers are being explored for drug delivery applications.[20][21] The controlled migration and surface modification properties of additives like bisamides could potentially be harnessed to modulate drug release profiles or alter the surface properties of biodegradable polymer carriers to improve biocompatibility.

-

Biomedical Polymers: In the development of biomedical polymers and poly(ester amide)s for tissue engineering and implants, surface properties are critical.[22] Bisamides can be used to modify surface hydrophobicity and lubricity, influencing protein adsorption and cellular interactions.

Conclusion

The slip mechanism of fatty acid bisamides in polymers is a complex, diffusion-driven process rooted in their controlled incompatibility with the host polymer. Upon cooling from the melt, these additives migrate to the surface to form a lubricating layer that reduces friction. Their larger molecular structure distinguishes them from primary amides, resulting in slower migration, higher thermal stability, and a primary function that often leans more towards lubrication and processing aid than high-efficiency slip. Understanding the interplay between the additive's structure, polymer matrix, and processing conditions is crucial for researchers and developers aiming to harness these properties for advanced applications, from high-performance packaging to innovative biomedical materials.

References

- 1. ETHYLENE BIS STEARAMIDE - Ataman Kimya [atamanchemicals.com]

- 2. Ethylene bis(stearamide) - Wikipedia [en.wikipedia.org]

- 3. pmcbiogenix.com [pmcbiogenix.com]

- 4. Anti-Slip Masterbatch - Pure Polymers 2.0 [purepolymers.net]

- 5. ETHYLENE BIS(STEARAMIDE) (EBS) - Ataman Kimya [atamanchemicals.com]

- 6. 2017erp.com [2017erp.com]

- 7. Slip Additives | Polymer Additives | Cargill | Cargill [cargill.com]

- 8. ingeniapolymers.com [ingeniapolymers.com]

- 9. svc.org [svc.org]

- 10. News - Optimizing Film Production: How Slip Additives Solve Processing Challenges [siliketech.com]

- 11. Erucamide-LEPUZ [lepuz.cn]

- 12. ampacet.com [ampacet.com]

- 13. Application of oleamide and erucamide in plastics and thermoplastic elastomers-Jiangxi Zhilian New Material Co., Ltd,Enterprises producing amide products such as oleic acid amide, erucic acid amide, stearic acid amide, EBS, etc [en.zlkj163.com]

- 14. dravyom.com [dravyom.com]

- 15. atamankimya.com [atamankimya.com]

- 16. schem.net [schem.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Item - Study on the Migration and Control of Slip Agents on the Surface of High Density Polyethylene Beverage Closers - RMIT University - Figshare [research-repository.rmit.edu.au]

- 20. researchgate.net [researchgate.net]

- 21. fahmylab.yale.edu [fahmylab.yale.edu]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Dispersing Methylenebisstearamide in Polylactic Acid (PLA) for 3D Printing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic widely utilized in fused deposition modeling (FDM) 3D printing. However, its processing can be challenging, and the final properties of printed objects can be improved by incorporating additives. Methylenebisstearamide (MBS), a synthetic wax, can act as a lubricant and dispersing aid in polymer processing. Its incorporation into PLA can enhance melt flow properties, reduce extruder torque, and improve the dispersion of other additives, which is particularly relevant in the development of composite filaments for applications such as drug delivery systems.

These application notes provide a comprehensive protocol for dispersing Methylenebisstearamide in PLA to create a composite filament for 3D printing. The protocol covers material preparation, compounding using a twin-screw extruder, filament extrusion, and subsequent characterization of the filament and 3D printed specimens.

Experimental Protocols

Materials and Pre-processing

-

Polylactic Acid (PLA): Use a high-quality PLA resin suitable for extrusion (e.g., NatureWorks Ingeo™ Biopolymer 4032D). The pellets should be dried to a moisture content below 250 ppm to prevent hydrolytic degradation during melt processing.[1] Drying can be achieved using a desiccant dryer at 80°C for 4-6 hours.

-

Methylenebisstearamide (MBS): Use a high-purity, powder form of MBS. It does not typically require drying but should be stored in a low-humidity environment.

-

Equipment:

-

Desiccant dryer or vacuum oven

-

Gravimetric blender or manual mixing equipment

-

Co-rotating twin-screw extruder with a strand pelletizer[1]

-

Single-screw filament extruder with a diameter control system

-

3D printer (FDM)

-

Characterization equipment (see section 3)

-

Compounding of PLA and MBS

The objective of this step is to achieve a homogeneous dispersion of MBS within the PLA matrix. A co-rotating twin-screw extruder is recommended for its excellent mixing capabilities.[1]

Protocol:

-

Pre-blending: Dry-blend the PLA pellets and MBS powder at the desired weight percentages (e.g., 0.5%, 1.0%, 1.5%, 2.0% MBS). A gravimetric blender is preferred for accuracy.

-

Extruder Setup:

-

Set up the twin-screw extruder with a screw configuration that includes conveying, melting, and mixing elements to ensure proper homogenization.

-

Establish a temperature profile suitable for PLA. A common starting profile is a reverse temperature profile, with the feed zone cooler than the subsequent heating zones. An example profile is:

-

Zone 1 (Feed): 160°C

-

Zone 2: 170°C

-

Zone 3: 180°C

-

Zone 4: 185°C

-

Zone 5: 190°C

-

Die: 185°C

-

-

-

Extrusion:

-

Set the screw speed to a moderate level (e.g., 200-300 RPM).

-

Feed the pre-blended material into the extruder at a constant rate.

-

Monitor the extruder torque and melt pressure. The addition of MBS as a lubricant is expected to decrease torque compared to pure PLA.

-

-

Pelletizing:

-

Extrude the molten polymer blend through a strand die.

-

Cool the strands in a water bath.

-

Feed the cooled strands into a pelletizer to produce compounded PLA/MBS pellets.

-

-

Post-processing: Dry the compounded pellets at 80°C for 4-6 hours before filament extrusion to remove any moisture absorbed from the water bath.

Filament Extrusion

Protocol:

-

Extruder Setup:

-

Use a single-screw extruder equipped with a filament die (typically 1.75 mm or 2.85 mm).

-

Set a temperature profile appropriate for the PLA/MBS blend, which may be slightly lower than for pure PLA due to the lubricating effect of MBS. A starting point could be:

-

Zone 1 (Feed): 175°C

-

Zone 2: 185°C

-

Die: 180°C

-

-

-

Extrusion:

-

Feed the dried compounded pellets into the single-screw extruder.

-

Adjust the screw speed and puller speed to achieve the desired filament diameter. An in-line laser diameter gauge is crucial for maintaining consistent filament diameter.

-

Cool the filament using a water bath or air cooling.

-

-

Spooling: Wind the filament onto a spool, ensuring it is not tangled.

3D Printing of Test Specimens

Protocol:

-

Slicing: Use slicing software to generate G-code for standard test specimens (e.g., tensile test bars according to ASTM D638). Key printing parameters to control and report include:

-

Nozzle Temperature: 190-210°C

-

Bed Temperature: 50-60°C

-

Print Speed: 40-60 mm/s

-

Layer Height: 0.2 mm

-

Infill Density: 100%

-

-

Printing: Print the test specimens using the extruded PLA/MBS filament.

Characterization and Data Presentation

Thorough characterization is essential to understand the effect of MBS on the properties of PLA.

Material Characterization

-

Melt Flow Index (MFI): Determine the MFI of the compounded pellets according to ASTM D1238. This will quantify the effect of MBS on the melt viscosity.

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): Analyze the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm) of the compounded pellets. This can reveal changes in crystallinity and thermal behavior.[2][3]

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability and degradation temperature of the compounded pellets.[2][4]

-

-

Morphological Analysis:

-

Scanning Electron Microscopy (SEM): Examine the cryo-fractured surfaces of the filament or 3D printed parts to assess the dispersion of MBS within the PLA matrix.

-

Mechanical Properties of 3D Printed Parts

-

Tensile Testing: Perform tensile tests on the 3D printed specimens according to ASTM D638 to determine the ultimate tensile strength, Young's modulus, and elongation at break.[5]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between different concentrations of MBS and the pure PLA control.

Table 1: Melt Flow Index of PLA/MBS Compounds

| MBS Concentration (wt%) | MFI (g/10 min) @ 210°C, 2.16 kg |

|---|---|

| 0 (Pure PLA) | |

| 0.5 | |

| 1.0 | |

| 1.5 |

| 2.0 | |

Table 2: Thermal Properties of PLA/MBS Compounds (from DSC)

| MBS Concentration (wt%) | Glass Transition Temp. (Tg, °C) | Cold Crystallization Temp. (Tcc, °C) | Melting Temp. (Tm, °C) |

|---|---|---|---|

| 0 (Pure PLA) | |||

| 0.5 | |||

| 1.0 | |||

| 1.5 |

| 2.0 | | | |

Table 3: Mechanical Properties of 3D Printed PLA/MBS Specimens